(2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine
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Overview
Description
(2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine: is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a phenyl ring substituted with two methoxy groups at positions 3 and 5, and an amine group attached to a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,5-dimethoxybenzaldehyde.
Reductive Amination: The 3,5-dimethoxybenzaldehyde is subjected to reductive amination with a suitable amine source, such as ®-1-phenylethylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine is used as a precursor for the synthesis of various derivatives with potential pharmacological activities.
Biology:
Neurotransmitter Studies: The compound is studied for its effects on neurotransmitter systems, particularly in relation to serotonin and dopamine receptors.
Medicine:
Pharmacological Research: It is investigated for its potential therapeutic applications, including its role as a psychoactive agent and its effects on mood and cognition.
Industry:
Chemical Intermediates: The compound serves as an intermediate in the synthesis of other complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
Molecular Targets and Pathways: (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It acts as an agonist or antagonist at serotonin and dopamine receptors, modulating the release and uptake of these neurotransmitters. This interaction influences mood, cognition, and perception, making it a compound of interest in neuropharmacology.
Comparison with Similar Compounds
(2R)-2-(3,4-Dimethoxyphenyl)propan-1-amine: Similar structure but with methoxy groups at positions 3 and 4.
(2R)-2-(4-Methoxyphenyl)propan-1-amine: Contains a single methoxy group at position 4.
(2R)-2-(3,5-Dimethoxyphenyl)ethan-1-amine: Similar structure but with an ethan-1-amine chain instead of propan-1-amine.
Uniqueness: (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of a propan-1-amine chain. This structural configuration imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2R)-2-(3,5-dimethoxyphenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(7-12)9-4-10(13-2)6-11(5-9)14-3/h4-6,8H,7,12H2,1-3H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXLDUVCSGKXFX-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=CC(=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC(=CC(=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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